(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Catalog No.
S3305573
CAS No.
1098642-79-5
M.F
C22H26N4O3S3
M. Wt
490.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-y...

CAS Number

1098642-79-5

Product Name

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone

Molecular Formula

C22H26N4O3S3

Molecular Weight

490.66

InChI

InChI=1S/C22H26N4O3S3/c1-15-7-8-18-20(16(15)2)23-22(31-18)25-12-10-24(11-13-25)21(27)17-5-3-9-26(17)32(28,29)19-6-4-14-30-19/h4,6-8,14,17H,3,5,9-13H2,1-2H3

InChI Key

ZLBPMOZWDOJEFT-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5)C

solubility

not available

Background and Synthesis:

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, also known as VU0400783, is a synthetic molecule belonging to the class of heterocyclic compounds. These compounds contain atoms from different elements in their ring structures. VU0400783 was first synthesized and described in 2003 by researchers at Vanderbilt University [].

Potential Applications:

The scientific research surrounding VU0400783 has primarily focused on its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting the activity of specific kinases, researchers aim to develop drugs for various diseases, including cancer and inflammatory conditions [].

Studies have shown that VU0400783 exhibits inhibitory activity against several kinases, including Flt-3, CDK2/cyclin E, and Aurora B. Flt-3 is a kinase frequently mutated in acute myeloid leukemia (AML), while CDK2/cyclin E and Aurora B are involved in cell cycle progression, making them potential targets for cancer therapy [, , ].

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone features a complex molecular structure characterized by the presence of several heterocyclic rings, namely a piperazine ring, a thiazole derivative, and a pyrrolidine moiety. This intricate combination suggests significant potential in medicinal chemistry, particularly due to the biological activities associated with such heterocycles. The compound is cataloged under the CAS number 886916-29-6, with a molecular formula of C₁₈H₁₉N₅O₂S₂ and a molecular weight of approximately 429.6 g/mol.

Due to its functional groups. Notably, the thiazole and piperazine moieties may engage in nucleophilic substitutions or electrophilic additions. The presence of the sulfonyl group in the pyrrolidine component also allows for potential sulfonation reactions, which can enhance its reactivity and biological activity. The unique structure may facilitate interactions with biological targets through mechanisms such as enzyme inhibition or receptor modulation.

The synthesis of (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves several key steps:

  • Formation of the thiazole moiety: This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
  • Attachment of the piperazine ring: The thiazole derivative is reacted with piperazine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.
  • Introduction of the pyrrolidine group: This involves reacting the intermediate with a thiophenesulfonamide derivative to yield the final product through acylation or similar methods.

Given its structural characteristics, this compound may find applications in various fields:

  • Medicinal Chemistry: Potential development as a therapeutic agent targeting neurodegenerative disorders or as an antimicrobial agent.
  • Pharmaceutical Research: Its unique structure could be explored for drug design and development against specific biological targets.

The compound's ability to interact with biological systems makes it a candidate for further investigation in drug discovery programs .

Interaction studies involving this compound could focus on its binding affinity to specific receptors or enzymes. Computational modeling techniques may be employed to predict its behavior in biological systems and optimize its structure for enhanced efficacy. Investigating how modifications to its structure affect interactions with biological targets will be crucial for understanding its pharmacological potential .

Several compounds share structural similarities with (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, highlighting its uniqueness:

Compound NameCAS NumberKey Features
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone1172934-08-5Contains pyrazine instead of pyrrolidine
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanoneNot providedFeatures naphthalene as a substituent
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone1170114-46-1Incorporates a dimethylphenyl group

These compounds illustrate variations in substituents that can influence their biological properties and applications while maintaining core structural elements that confer similar functionalities .

XLogP3

4.2

Dates

Last modified: 08-19-2023

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